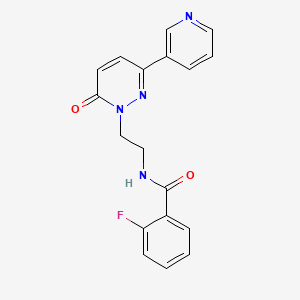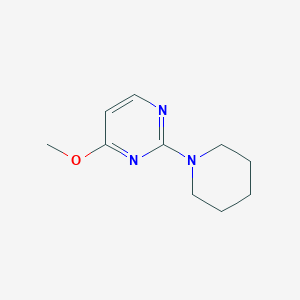
N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as PPO, is a chemical compound that has gained significant attention in the field of scientific research. PPO is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. This interaction is essential for the growth and survival of cancer cells, making PPO a promising candidate for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The benzenesulfonyl moiety in the compound has been evaluated for its antibacterial activity . Research has shown that derivatives of benzenesulfonyl, like the one present in this compound, exhibit bactericidal activity against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . These findings suggest that our compound could be a promising structure for the development of new synthetic classes of antimicrobials.
Reactive Species Generation
Another significant application is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These reactive species play a crucial role in the lethality against bacteria. The compound’s ability to disturb membrane architecture and increase ROS could be harnessed for designing new antibacterial strategies .
Drug-Resistant Bacteria Growth Inhibition
Compounds with a benzenesulfonyl derivative structure have been synthesized as potent growth inhibitors of drug-resistant bacteria. They have shown effectiveness against ESKAPE pathogens, which are known for causing nosocomial infections worldwide . This indicates that our compound may be used to tackle antibiotic-resistant bacterial infections.
Biofilm Eradication
The compound’s structure is conducive to the eradication of biofilms , which are protective layers that bacteria form to shield themselves from antibiotics. Derivatives of this compound have been effective against S. aureus biofilms , suggesting potential applications in disrupting bacterial colonies that are resistant to conventional treatments .
Fragment-Based Drug Design
The compound can be utilized in fragment-based drug design (FBDD) . This approach involves identifying small chemical “fragments” of the compound that can bind efficiently to the biological target and then expanding or combining these fragments to produce a potent drug .
Radical Scavenging
Benzenesulfonyl derivatives have been associated with radical scavenging properties. The compound could be explored for its potential to act as a radical scavenger, which may have implications in treating oxidative stress-related diseases .
Eigenschaften
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c26-21(23-14-7-11-18-9-3-1-4-10-18)22(27)24-17-20-25(15-8-16-30-20)31(28,29)19-12-5-2-6-13-19/h1-6,9-10,12-13,20H,7-8,11,14-17H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUSCMDSGAVGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



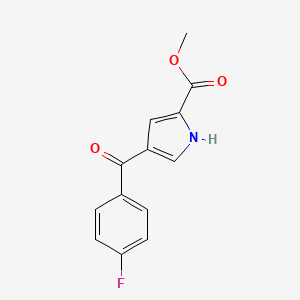
![2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol](/img/structure/B2851417.png)
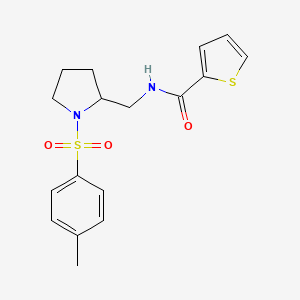
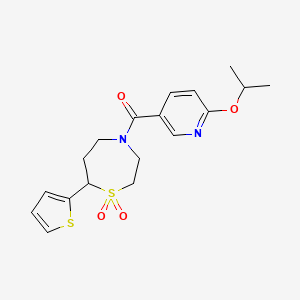
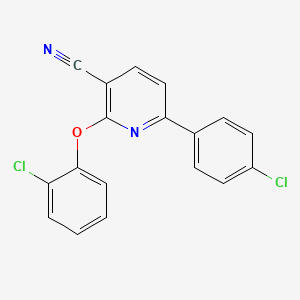
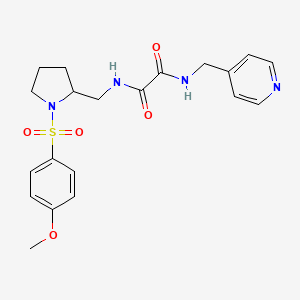

![N-[(1-Aminocyclohexyl)methyl]-1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2851425.png)
![2-(4-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851428.png)
